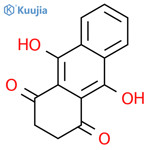Some experiments with aminodihydroxyanthraquinones
,
Tetrahedron,
1986,
42(12),
3303-9



















